1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
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Overview
Description
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene is an organic compound with the molecular formula C7H6FNO4S It is a derivative of benzene, where the hydrogen atoms are substituted with a fluoro group, a methylsulphonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-2-(methylsulphonyl)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methylsulphonyl group can be oxidized to a sulfone group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with different functional groups replacing the fluoro group.
Reduction: 1-Fluoro-2-(methylsulphonyl)-4-aminobenzene.
Oxidation: 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
Scientific Research Applications
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene depends on its chemical structure and the functional groups present. The fluoro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The methylsulphonyl group can be oxidized to a sulfone group, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene can be compared with similar compounds such as:
1-Fluoro-2-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Fluoro-4-nitrobenzene: Lacks the methylsulphonyl group, affecting its solubility and reactivity.
2-Fluorophenyl methyl sulfone: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
1-fluoro-2-methylsulfonyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHWURDASSIIAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650435 |
Source
|
Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-41-2 |
Source
|
Record name | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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